ethyl 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
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Overview
Description
Ethyl 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical (NLO) Properties
Research on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives explored their nonlinear optical (NLO) activities using density functional theory (DFT). These compounds showed promising NLO properties, significantly surpassing those of the prototypical NLO molecule, para-nitroaniline. This indicates their potential use in developing materials for optical technologies, such as in telecommunications and computing, where improved NLO materials could enhance performance and efficiency (Kiven et al., 2023).
Antimicrobial Activities
Another area of research focuses on the synthesis of triazole derivatives and their antimicrobial properties. Novel 1,2,4-triazole derivatives exhibited good to moderate activities against various test microorganisms, suggesting their potential as antimicrobial agents. Such compounds could be crucial in developing new drugs to combat resistant bacterial and fungal infections, addressing a growing concern in global health (Bektaş et al., 2007).
Anticancer Research
The synthesis and biological evaluation of certain derivatives, such as those structurally related to ethyl 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate, have been pursued for their anticancer activities. Compounds displaying selective anticancer activities, particularly against specific cancer cell lines, offer a pathway to the development of targeted cancer therapies. This research is critical for identifying new lead compounds for further investigation and potential drug development (郭瓊文, 2006).
Molecular Docking and Computational Studies
Further, computational studies, including molecular docking and density functional theory (DFT) analyses, have been applied to related compounds to understand their molecular stabilities, conformational analyses, and potential as enzyme inhibitors or receptor antagonists. These studies are foundational in drug discovery and development, providing insights into the interaction mechanisms between compounds and biological targets, which is crucial for designing more effective therapeutic agents (Karayel, 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally related to stk867682, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, a related class of compounds, are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a wide range of biological effects, depending on the specific targets involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .
Result of Action
Indole derivatives, a related class of compounds, are known to have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
ethyl 4-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-28-20(26)14-8-10-15(11-9-14)21-19(25)18-13(2)24(23-22-18)16-6-5-7-17(12-16)27-3/h5-12H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZNMXQHKHGMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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